PF-06649298

Overview

Description

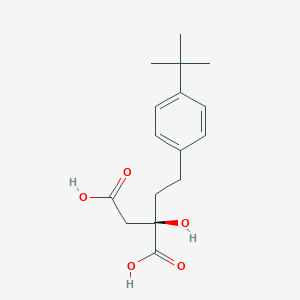

PF-06649298 is a sodium-coupled citrate transporter (NaCT or SLC13A5) inhibitor. This compound specifically interacts with NaCT to inhibit the transport of citrate in human hepatocytes, with an IC50 value of 16.2 μM . It is primarily used in research focused on regulating glucose and lipid metabolism.

Preparation Methods

Discovery and Computational Design of PF-06649298

The identification of this compound originated from a virtual screening campaign conducted by Pfizer, which targeted structural analogs of citrate, the endogenous substrate of NaCT . Computational models prioritized hydroxysuccinic acid derivatives due to their potential to compete with citrate binding. Initial hits were evaluated for inhibitory potency, leading to the selection of this compound as a lead compound with an IC<sub>50</sub> of 408 nM in HEK-293 cells expressing NaCT .

Key Structural Features

-

Core scaffold : (2R)-2-hydroxy-2-[2-(2-methoxy-5-methyl-3-pyridinyl)ethyl]succinic acid .

-

Substituents : A pyridinyl-ethyl group enhances binding affinity, while the hydroxysuccinic acid moiety mimics citrate’s carboxylate interactions .

Medicinal Chemistry Optimization

Lead optimization focused on improving selectivity over homologous transporters (NaDC1/NaDC3) and metabolic stability . Structural modifications included:

Substituent Engineering

-

Pyridine ring modifications : Introduction of a methoxy group at position 2 and a methyl group at position 5 improved NaCT binding specificity .

-

Side-chain adjustments : The ethyl linker between the pyridine and succinic acid core balanced potency and pharmacokinetics .

Selectivity Profiling

This compound exhibited >100-fold selectivity for NaCT over NaDC1/NaDC3, attributed to steric and electrostatic differences in the substrate-binding pocket .

| Transporter | IC<sub>50</sub> (μM) | Selectivity Ratio (vs. NaCT) |

|---|---|---|

| NaCT | 0.408 | 1.0 |

| NaDC1 | >100 | >245 |

| NaDC3 | >100 | >245 |

| Data derived from HEK-293 cell assays . |

Analytical Characterization and Quality Control

Physicochemical Properties

-

Molecular formula : C<sub>14</sub>H<sub>17</sub>NO<sub>6</sub>

-

Solubility : Soluble in DMSO (10 mM stock solutions), PEG300, and Tween 80 mixtures .

Purity Assessment

-

HPLC : Purity >95% confirmed via reverse-phase chromatography .

-

Spectroscopic data : NMR and HRMS validated structural integrity, though specific spectral details remain undisclosed .

Preclinical Formulation Development

In Vivo Formulation

For murine studies, this compound was prepared as an oral suspension using:

-

Dosing regimen : 250 mg/kg twice daily, achieving plasma concentrations sufficient to reverse glucose intolerance in high-fat diet mice .

Stability Considerations

-

pH sensitivity : Stable in acidic gastric environments, facilitating oral bioavailability .

-

Temperature storage : Recommended storage at -20°C in anhydrous form .

Scale-Up Challenges and Industrial Synthesis

While detailed synthetic routes are proprietary, general strategies can be inferred:

Key Synthetic Steps

-

Core assembly : Stereoselective synthesis of the (2R)-hydroxysuccinic acid core via asymmetric catalysis.

-

Side-chain incorporation : Coupling of the pyridinyl-ethyl group using Ullmann or Suzuki-Miyaura cross-coupling .

-

Global deprotection : Acidic or basic conditions to remove protecting groups while preserving stereochemistry.

Process Optimization

-

Catalyst screening : Transition metal catalysts (e.g., palladium) likely enabled efficient coupling reactions .

-

Purification : Chromatography and recrystallization ensured high enantiomeric excess (>98%) .

Pharmacological Validation and Mechanistic Insights

Mode of Action

This compound acts as a state-dependent allosteric inhibitor , binding preferentially to NaCT in the citrate-unbound state . This unique mechanism explains its potency enhancement at higher citrate concentrations .

In Vivo Efficacy

-

Glucose metabolism : 21-day treatment (250 mg/kg BID) normalized fasting glucose in HFD mice (Δ = -35%, p < 0.01) .

-

Lipid regulation : Reduced hepatic triglycerides by 28% (p < 0.05) .

Comparative Analysis with Analogues

PF-06761281, a structural analog, exhibited a 4-fold higher potency (IC<sub>50</sub> = 0.3 μM) but comparable selectivity . Differences in the methoxy group’s position underscore the importance of substituent spatial arrangement for target engagement .

Chemical Reactions Analysis

Types of Reactions

PF-06649298 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Conditions vary depending on the specific substitution but can include nucleophilic or electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Metabolic Disorders

PF-06649298's inhibition of NaCT has been linked to beneficial effects on metabolic health. In preclinical studies, its administration resulted in reduced hepatic lipid concentrations and improved glycemic control in animal models fed a high-fat diet . This suggests potential applications in treating conditions such as:

- Obesity

- Type 2 Diabetes

- Metabolic Syndrome

Cancer Research

Inhibition of NaCT may also have anticancer implications. By reducing citrate uptake, this compound could disrupt metabolic pathways that support tumor growth. Studies have indicated that targeting citrate transport could enhance the efficacy of existing cancer therapies .

Liver Diseases

Given its role in hepatic metabolism, this compound may be explored as a therapeutic agent for liver-related diseases. Its ability to modulate citrate levels could influence conditions such as:

- Hepatocellular Carcinoma

- Fatty Liver Disease

Case Study 1: Metabolic Regulation in Mice

A study demonstrated that administration of this compound in mice led to significant reductions in liver fat content and improved insulin sensitivity. These findings highlight the compound's potential as a therapeutic agent for metabolic disorders .

Case Study 2: Anticancer Effects

In vitro experiments using human hepatocellular carcinoma cell lines showed that this compound inhibited cell proliferation through its action on NaCT. This suggests a promising avenue for further exploration in cancer treatment strategies .

Data Summary Table

Mechanism of Action

PF-06649298 exerts its effects by specifically binding to the sodium-coupled citrate transporter (NaCT or SLC13A5) in human hepatocytes. This binding inhibits the transport of citrate into the cells, thereby affecting the metabolic pathways that rely on citrate. The inhibition of citrate transport can lead to changes in glucose and lipid metabolism, which are crucial for understanding metabolic diseases .

Comparison with Similar Compounds

Similar Compounds

PF-06649298: Sodium-coupled citrate transporter inhibitor with an IC50 of 16.2 μM.

This compound analogs: Other compounds with similar structures but varying affinities and specificities for NaCT.

Uniqueness

This compound is unique due to its high specificity for NaCT over other dicarboxylate transporters like NaDC1 and NaDC3. This specificity makes it a valuable tool for studying the role of NaCT in metabolic processes and for developing targeted therapies for metabolic disorders .

If you have any more questions or need further details, feel free to ask!

Biological Activity

PF-06649298 is a potent inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5. This compound has garnered attention due to its potential therapeutic implications in metabolic diseases, particularly type 2 diabetes and fatty liver disease. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

This compound functions primarily as an allosteric inhibitor of NaCT, which is integral in the uptake of citrate in the liver. The compound exhibits a state-dependent inhibition mechanism, meaning its inhibitory potency is influenced by the concentration of citrate present. In the absence of citrate, this compound acts as a low-affinity substrate, whereas its inhibitory effects are significantly enhanced at higher citrate concentrations .

The inhibition profile of this compound was characterized using various assays:

- IC50 Values : The IC50 value for this compound was reported to be between 0.4–10 µM , indicating its high potency against NaCT-mediated citrate uptake .

- Transport Assays : In HepG2 cells, this compound demonstrated a dose-dependent inhibition of citrate uptake, achieving maximal inhibition at around 60% .

Table 1: Summary of Inhibition Potency and Selectivity

| Compound | Target | IC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | NaCT | 0.4–10 | Human and mouse NaCT |

| BI01383298 | NaCT | 0.025–0.060 | Human NaCT only |

| PF-06761281 | NaCT | Not specified | Similar to this compound |

This compound's selectivity profile shows that while it inhibits both human and mouse NaCTs, newer compounds like BI01383298 exhibit species-specific inhibition, which may have implications for drug development and therapeutic applications .

Case Study 1: In Vivo Effects on Metabolic Regulation

In studies involving SLC13A5 knockout mice, the absence of this transporter resulted in improved glycemic control and reduced glucose production. This suggests that inhibiting NaCT could have beneficial effects on metabolic disorders .

Case Study 2: Structural Insights

Recent structural studies have elucidated the binding interactions between this compound and NaCT. These insights are crucial for understanding how mutations in SLC13A5 can affect transporter function and drug efficacy. The crystal structures revealed specific amino acid interactions that facilitate binding and inhibition .

Implications for Therapeutic Development

The ability of this compound to inhibit citrate uptake presents a promising avenue for treating conditions associated with excessive citrate levels, such as fatty liver disease. By modulating citrate transport, it may be possible to influence metabolic pathways involved in lipid synthesis and glucose metabolism .

Moreover, ongoing research into the allosteric nature of this compound could lead to the development of more selective inhibitors that target specific populations or disease states without affecting other transporters.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of PF-06649298 in inhibiting sodium-coupled citrate transport (NaCT/SLC13A5)?

this compound binds to NaCT, a key transporter regulating hepatic citrate uptake, and inhibits citrate transport with species-dependent IC50 values (e.g., 16.2 µM in human hepatocytes vs. 4.5 µM in mouse hepatocytes) . Structural studies reveal that residues near the citrate-binding site (e.g., G228, V231, V232, G409) influence inhibitor binding, with V231 distinguishing between this compound and related inhibitors . Methodologically, radiolabeled citrate uptake assays (e.g., 14C-citrate) and electrophysiology are used to characterize inhibition kinetics .

Q. How does this compound’s selectivity for NaCT compare to other SLC13 family transporters (e.g., NaDC1/NaDC3)?

this compound exhibits >100-fold selectivity for NaCT over NaDC1/NaDC3, as shown in HEK-293 cells expressing these transporters (IC50: 408 nM for NaCT vs. >100 µM for NaDC1/3) . Experimental validation involves parallel assays using transfected cell lines and competitive inhibition studies with dicarboxylates .

Q. What in vivo models have demonstrated this compound’s efficacy in metabolic regulation?

In high-fat diet (HFD) mice, oral administration of this compound (250 mg/kg twice daily for 21 days) reduced plasma glucose, hepatic triglycerides, and diacylglycerides. Methodological steps include glucose tolerance tests, lipid profiling via LC-MS, and histological analysis of liver tissues .

Advanced Research Questions

Q. How does this compound’s allosteric, state-dependent inhibition impact its pharmacological activity under varying citrate concentrations?

this compound acts as a state-dependent allosteric inhibitor, with inhibitory potency increasing at higher ambient citrate concentrations. This is validated using membrane potential assays and kinetic modeling, where citrate levels modulate the compound’s binding affinity . Researchers must account for citrate concentration gradients in vitro (e.g., hepatocyte assays) to avoid underestimating IC50 values .

Q. What methodological challenges arise in quantifying this compound’s unbound partition coefficient (Kpuu) and its implications for intracellular activity?

this compound’s Kpuu varies with drug concentration due to transporter saturation (e.g., Km = 24 µM in human hepatocytes). Experimental protocols involve suspension hepatocyte assays with 4% fatty acid-free BSA to estimate unbound drug fractions. Kpuu values correlate with in vivo liver-to-plasma ratios, critical for dose extrapolation .

Q. How do species-specific differences in NaCT pharmacology affect the translation of this compound’s preclinical results to humans?

this compound shows negligible species selectivity (IC50: 0.4–16.2 µM across mice and humans), but structural variations in NaCT (e.g., human vs. rodent residue alignment) may influence inhibitor binding. Cross-species comparisons require homology modeling and mutagenesis studies (e.g., Q77/T86 residues in hNaCT) .

Q. What contradictory findings exist regarding this compound’s mechanism of action, and how can they be resolved?

Initial studies proposed competitive inhibition, but electrophysiology data support allosteric modulation. Resolving this requires combining uptake assays with presteady-state kinetic analyses to distinguish substrate displacement from conformational changes .

Q. Methodological Considerations

-

Experimental Design for Citrate Uptake Assays :

Use HEK-293 cells transfected with NaCT, NaDC1, or NaDC3. Incubate with this compound (0–100 µM, 30 min) and measure 14C-citrate uptake. Normalize data to vehicle controls and calculate IC50 via nonlinear regression . -

In Vivo Dosing and Sampling :

For HFD mice, administer this compound via oral gavage (250 mg/kg BID). Collect plasma and liver tissues at euthanasia for metabolomics (e.g., acyl-carnitines) and histopathology . -

Data Contradiction Analysis :

Discrepancies in IC50 values (e.g., 16.2 µM vs. 0.4 µM) may stem from assay conditions (e.g., citrate concentration, cell type). Replicate experiments under standardized citrate levels (e.g., 100 µM) and validate with orthogonal methods (e.g., electrophysiology) .

Properties

IUPAC Name |

(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFWRHKLBLSSPB-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.